molecular formula C21H26FN3O3 B2551816 4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide CAS No. 2361806-78-0

4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide

Cat. No.: B2551816
CAS No.: 2361806-78-0
M. Wt: 387.455
InChI Key: NPDRJSFLBFGATR-UHFFFAOYSA-N
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Description

The compound “4-Fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide” is a complex organic molecule. It contains a fluorobenzene ring, two piperidine rings, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a fluorobenzene ring attached to a piperidine ring via an amide linkage. There would also be a prop-2-enoyl group attached to the nitrogen of one of the piperidine rings .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the amide group, and the piperidine rings. Fluorine is highly electronegative, which could make the compound reactive. The amide group could participate in various reactions, including hydrolysis and nucleophilic acyl substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom, the amide group, and the piperidine rings. For example, the fluorine atom could increase the compound’s stability and electronegativity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the wide range of biological activities associated with piperidine-containing compounds, it could be of interest in the development of new drugs .

Properties

IUPAC Name

4-fluoro-N-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-2-19(26)24-11-7-16(8-12-24)21(28)25-13-9-18(10-14-25)23-20(27)15-3-5-17(22)6-4-15/h2-6,16,18H,1,7-14H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDRJSFLBFGATR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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